molecular formula C10H8BrNO B1518132 6-Bromo-8-methylquinoline-4-ol CAS No. 1086062-88-5

6-Bromo-8-methylquinoline-4-ol

Cat. No.: B1518132
CAS No.: 1086062-88-5
M. Wt: 238.08 g/mol
InChI Key: OLUYDTPGXGNMEB-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinoline-4-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a hydroxyl group at the 4th position of the quinoline ring system. It has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol.

Synthetic Routes and Reaction Conditions:

  • Bromination of 8-Methylquinoline-4-ol: The compound can be synthesized by the bromination of 8-methylquinoline-4-ol using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at room temperature.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 6-bromoquinoline-4-ol with methyl chloride (CH3Cl) in the presence of an aluminum chloride (AlCl3) catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 6-hydroxy-8-methylquinoline.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives such as 6-bromo-8-methylquinoline-4-one.

  • Reduction: 6-hydroxy-8-methylquinoline.

  • Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-8-methylquinoline-4-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

6-Bromo-8-methylquinoline-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis, a programmed cell death mechanism, in cancer cells by activating caspases, which are proteases involved in the apoptotic process . Furthermore, this compound has been observed to inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can inhibit enzyme activity, such as kinase inhibition, leading to downstream effects on cellular signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This interaction can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell . Additionally, the compound can modulate the activity of metabolic enzymes, altering the balance of anabolic and catabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, influencing mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments .

Mechanism of Action

The mechanism by which 6-bromo-8-methylquinoline-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • 6-Bromo-4-methylquinolin-2-ol

  • 4-Bromo-8-methylquinoline

  • 8-Bromo-2-methylquinoline-4-ol

Properties

IUPAC Name

6-bromo-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUYDTPGXGNMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656136
Record name 6-Bromo-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086062-88-5
Record name 6-Bromo-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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